molecular formula C21H22N4O4S B2502206 N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-08-3

N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2502206
CAS No.: 897614-08-3
M. Wt: 426.49
InChI Key: JOKSGVHCUOIMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a ureido linkage and methoxy-substituted aromatic moieties. Its molecular formula is C₂₂H₂₃N₃O₃S₂ (MW: 441.6 g/mol), with structural complexity arising from the 3-methoxybenzyl group and the 2-methoxyphenylurea substituent on the thiazole core .

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-16-7-5-6-14(10-16)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-17-8-3-4-9-18(17)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKSGVHCUOIMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

In a representative procedure, ethyl bromopyruvate (α-bromo-α-keto ester) reacts with thiourea in ethanol under reflux conditions. This yields 2-amino-thiazole-4-carboxylic acid ethyl ester, where the amino group at position 2 and the ester at position 4 are critical for subsequent functionalization. The reaction mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromopyruvate, followed by cyclization and elimination of hydrogen bromide.

Key Conditions :

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (78–80°C)
  • Reaction Time: 4–6 hours
  • Yield: 70–85%

Hydrolysis to Carboxylic Acid

The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at room temperature. This step ensures compatibility with later amide coupling reactions.

Characterization Data :

  • IR : 1705 cm⁻¹ (C=O stretch of carboxylic acid)
  • ¹H NMR (DMSO-d₆) : δ 12.3 (s, 1H, COOH), δ 6.8 (s, 1H, thiazole-H)

Ureido Group Introduction

The 2-amino group on the thiazole is converted to a ureido moiety through reaction with 2-methoxyphenyl isocyanate. This step introduces the critical urea linkage that influences the compound’s bioactivity.

Urea Formation Protocol

A solution of 2-amino-thiazole-4-carboxylic acid in anhydrous dichloromethane (DCM) is treated with 2-methoxyphenyl isocyanate (1.2 equiv) and triethylamine (TEA, 1.5 equiv) at 0°C. The reaction is stirred for 2 hours at 0°C and then at room temperature for 12 hours.

Optimization Insights :

  • Solvent Choice : DCM minimizes side reactions compared to polar solvents like DMF.
  • Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Spectral Confirmation :

  • ¹³C NMR : δ 158.9 (urea carbonyl), δ 152.1 (thiazole C-2)
  • HRMS : m/z calcd for C₁₂H₁₂N₃O₃S [M+H]⁺: 294.0643, found: 294.0648

Acetamide Coupling

The final step involves coupling the carboxylic acid with 3-methoxybenzylamine to form the acetamide derivative. This is achieved using carbodiimide-based activation.

Amide Bond Formation

A mixture of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetic acid (1.0 equiv), 3-methoxybenzylamine (1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) in DCM is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

Critical Parameters :

  • Coupling Agents : EDC/HOBt system prevents racemization and enhances yield.
  • Workup : The crude product is washed with 5% citric acid, saturated NaHCO₃, and brine before purification.

Yield and Purity :

  • Isolated Yield : 60–70% after silica gel chromatography
  • HPLC Purity : >95% (C18 column, acetonitrile/water 70:30)

Alternative Synthetic Routes

One-Pot Thiazole-Urea Assembly

A patent-disclosed method (US10351556B2) bypasses intermediate isolation by sequentially reacting bromopyruvate with thiourea and 2-methoxyphenyl isocyanate in a single pot. While this reduces purification steps, yields are lower (50–55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilized 3-methoxybenzylamine on Wang resin enables iterative coupling and urea formation. This approach, though scalable, requires specialized equipment and offers moderate yields (40–50%).

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Hantzsch-EDC/HOBt 60–70% High purity, scalable Multiple purification steps
One-Pot Assembly 50–55% Reduced steps Lower yield, side products
Solid-Phase 40–50% Amenable to automation High cost, technical complexity

Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods ensure compound integrity:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.
  • IR Spectroscopy : Validates urea (1640–1680 cm⁻¹) and amide (1650–1690 cm⁻¹) bonds.
  • Melting Point : 158–160°C (consistent with crystalline form).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the urea or thiazole moieties, potentially leading to the formation of amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may involve the use of halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibit significant antimicrobial activity. A study demonstrated that thiazole derivatives possess broad-spectrum antibacterial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that these compounds can reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation .

Anticancer Activity

This compound has also been studied for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the growth of breast cancer cells through the modulation of cell cycle regulators and apoptosis pathways .

Enzyme Inhibition

The compound's mechanism of action includes the inhibition of specific enzymes involved in metabolic pathways. For example, thiazole-based compounds have been reported to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response .

Interaction with Receptors

This compound may also interact with various biological receptors, influencing signaling pathways associated with pain and inflammation. Studies have shown that similar compounds can act as antagonists at certain receptor sites, potentially leading to analgesic effects .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria using thiazole derivatives .
Study 2Anti-inflammatory EffectsShowed significant reduction in TNF-α and IL-6 levels in vitro, indicating potential for treating inflammatory diseases .
Study 3Anticancer ActivityReported inhibition of breast cancer cell proliferation and induction of apoptosis via modulation of cell cycle regulators .

Mechanism of Action

The mechanism of action of “N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The methoxy and urea groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares a thiazole-acetamide backbone with several analogs, differing primarily in substituent groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound : N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide C₂₂H₂₃N₃O₃S₂ 441.6 3-methoxybenzyl, 2-methoxyphenylurea High polarity due to dual methoxy groups; potential for hydrogen bonding via ureido linkage
Analog 1 : 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide C₂₂H₂₄N₄O₃S 424.5 3-phenylpropyl, 2-methoxyphenylurea Lower molecular weight; increased hydrophobicity from phenylpropyl group
Analog 2 : 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide C₂₀H₁₇F₃N₄O₄S 466.4 4-trifluoromethoxyphenyl Enhanced lipophilicity from trifluoromethoxy group; higher molecular weight
Analog 3 : N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) C₁₃H₁₅N₃O₂S 285.3 m-tolyl, methylthiazole Simpler structure; demonstrated antibacterial activity (MIC: 6.25–12.5 µg/mL)

Key Observations :

  • The target compound’s dual methoxy groups enhance polarity compared to phenylpropyl (Analog 1) or trifluoromethoxy (Analog 2) substituents, which may influence solubility and membrane permeability.
  • Analog 2’s trifluoromethoxy group increases metabolic stability and lipophilicity, a common strategy in drug design .
Antimicrobial Activity

Thiazole-acetamide derivatives are frequently explored for antimicrobial properties. The target compound’s activity remains uncharacterized, but insights can be drawn from analogs:

Compound Antibacterial Activity (MIC, µg/mL) Antifungal Activity (MIC, µg/mL) Key Substituents Reference
Analog 3 (107b) 6.25–12.5 (broad-spectrum) 25–50 (moderate) m-tolyl, methylthiazole
Analog 4 (107m) 12.5 (broad-spectrum) 12.5–25 (potent) 3-chlorophenyl, dimethylphenoxy
Analog 5 (107p) N/A 6.25–12.5 (potent) 3-methoxyphenyl

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in 107m) enhance antibacterial potency, while methoxy groups (as in 107p) favor antifungal activity .
  • The target compound’s 2-methoxyphenylurea group may similarly enhance antifungal efficacy, though this requires experimental validation.
Urease Inhibition

While the target compound’s urease inhibition is unstudied, highlights thioxothiazolidinyl-acetamides with IC₅₀ values of 0.8–3.2 µM against Helicobacter pylori urease.

Biological Activity

N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Urea Group : Contributes to the compound's interaction with biological targets.
  • Methoxy Groups : Enhance lipophilicity and may improve binding affinity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to modulate various biological pathways, potentially affecting cell proliferation and apoptosis. The methoxy and urea groups are believed to enhance binding affinity and specificity towards these targets.

Anticancer Properties

Recent studies have demonstrated the compound's potent anticancer activity. For instance, derivatives of thiazole have shown significant effects against various cancer cell lines, including melanoma and pancreatic cancer. In vitro assays revealed that these compounds induce both apoptosis and autophagy in cancer cells, leading to cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
6bMelanoma1.5Apoptosis & Autophagy
6bPancreatic2.0Apoptosis & Autophagy
6bCML1.8Apoptosis & Autophagy

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, with good bioavailability observed in animal models. The compound demonstrates a significant reduction in tumor growth in vivo, particularly in xenograft models .

Case Studies

A notable case study involved the administration of thiazole derivatives in mice models with xenografted tumors. The results showed a marked decrease in tumor size compared to control groups treated with standard chemotherapeutics. The study highlighted the potential of these compounds as effective agents in overcoming drug resistance commonly seen in cancer treatments .

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives, this compound demonstrates unique properties due to its specific functional group arrangement. This uniqueness may confer enhanced biological activity or distinct mechanisms of action compared to similar compounds like thiazole-4-carboxamide or other urea derivatives .

Table 2: Comparison of Thiazole Derivatives

CompoundAnticancer ActivityUnique Features
N-(3-methoxybenzyl)...HighSpecific methoxy and urea groups
Thiazole-4-carboxamideModerateLacks methoxy substitution
N,N'-dimethylureaLowSimple urea structure

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and how are intermediates optimized for yield?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the thiazole core through cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., triethylamine in DMF) .
  • Step 2 : Ureido group introduction via coupling of isocyanates or carbodiimides with amines under anhydrous conditions .
  • Step 3 : Final acetamide formation through nucleophilic substitution or Schotten-Baumann reactions .
    • Optimization : Yield improvements focus on solvent choice (e.g., DMF for solubility), temperature control (0–25°C to suppress side reactions), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. How are structural and purity analyses conducted for this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the thiazole ring (δ 7.2–7.8 ppm), urea NH protons (δ 8.1–8.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 439.12) and fragmentation patterns .
  • Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (≥95% purity, C18 column, acetonitrile/water gradient) monitor reaction progress and purity .

Advanced Research Questions

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

  • Case Study : If in vitro assays show IC₅₀ = 2 µM against a kinase target but in vivo efficacy is low:

  • Possible Causes : Poor solubility (logP >3.5), metabolic instability (e.g., CYP450-mediated oxidation of methoxy groups), or plasma protein binding .
  • Resolution Strategies :
  • Structural Modifications : Replace methoxy groups with trifluoromethoxy (enhanced metabolic stability) .
  • Formulation : Use PEGylated nanoparticles to improve bioavailability .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma half-life and tissue distribution .

Q. What computational methods are used to predict and validate the compound’s interaction with biological targets?

  • Workflow :

  • Molecular Docking : Autodock Vina or Schrödinger Suite models binding to target proteins (e.g., kinases or GPCRs). Key interactions: urea NH with Asp/Glu residues; thiazole π-π stacking with aromatic side chains .
  • MD Simulations : GROMACS or AMBER assesses binding stability (RMSD <2 Å over 100 ns) and identifies critical binding-pocket water molecules .
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding affinity (KD) and X-ray crystallography of ligand-protein complexes .

Q. How do reaction conditions (solvent, catalyst) influence the stereochemistry of intermediates in the synthesis?

  • Case Example : During thiazole ring formation, polar aprotic solvents (DMF) favor planar transition states, yielding a single regioisomer. Non-polar solvents (toluene) may lead to mixed products due to steric effects .
  • Catalyst Impact : Triethylamine promotes deprotonation and accelerates cyclization, while DBU (stronger base) risks over-reacting with sensitive functional groups (e.g., methoxy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.